molecular formula C9H8ClNO2 B14113976 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one CAS No. 5198-49-2

3-(4-Chlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B14113976
CAS No.: 5198-49-2
M. Wt: 197.62 g/mol
InChI Key: VCXDTSPEDCOTCJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenyl isocyanate with ethylene glycol under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1,3-oxazolidin-2-one can be compared with other similar compounds such as:

    3-(4-Chlorophenyl)-1,3-oxazolidin-2-thione: This compound features a sulfur atom in place of the oxygen in the oxazolidinone ring, leading to different chemical properties and reactivity.

    3-(4-Chlorophenyl)-1,3-oxazolidin-2-imine: The presence of an imine group instead of the carbonyl group results in distinct biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5198-49-2

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8ClNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2

InChI Key

VCXDTSPEDCOTCJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)Cl

Origin of Product

United States

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